N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(3-hydroxypropyl)ethanediamide
Description
Properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(3-hydroxypropyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6S/c1-24-13-5-4-11(18-7-3-9-25(18,22)23)10-12(13)17-15(21)14(20)16-6-2-8-19/h4-5,10,19H,2-3,6-9H2,1H3,(H,16,20)(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXZXWJNJKARAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds targeting cdk2 typically inhibit the kinase activity, thereby halting the progression of the cell cycle and preventing cell division.
Biological Activity
N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(3-hydroxypropyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound’s structure can be summarized as follows:
- IUPAC Name : N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-N-(3-hydroxypropyl)ethanediamide
- Molecular Formula : C₁₅H₁₈N₂O₃S
- Molecular Weight : 306.38 g/mol
Structural Features
The compound features a thiazolidine ring, which is known for its role in various biological activities. The presence of methoxy and hydroxypropyl groups enhances its solubility and bioavailability.
Antioxidant Activity
Research indicates that compounds with thiazolidine structures often exhibit antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may have anti-inflammatory effects. For instance, similar thiazolidine derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Table 1: Comparison of COX Inhibition by Thiazolidine Derivatives
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|---|
| VIG3b | 10 | 50 | 5 |
| Compound A | 15 | 60 | 4 |
| N'-Compound | TBD | TBD | TBD |
Antimicrobial Activity
Thiazolidine derivatives have also been evaluated for their antimicrobial properties. Studies have shown that modifications to the thiazolidine core can enhance activity against various bacterial strains.
Case Studies and Research Findings
Case Study 1: In Vivo Efficacy
A study conducted on a similar thiazolidine derivative demonstrated significant reduction in inflammation in carrageenan-induced paw edema models. The compound was administered at varying dosages, revealing dose-dependent effects on inflammation markers.
Case Study 2: Mechanistic Studies
Mechanistic studies using cell lines indicated that the compound inhibits the NF-kB signaling pathway, a critical mediator in inflammatory responses. This inhibition was linked to reduced expression of pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Due to the absence of direct experimental data on the target compound in the provided evidence, this comparison focuses on structurally analogous compounds with shared functional groups (e.g., thiazolidinones, sulfones, or ethanediamides) and their documented properties.
Key Findings :
Thiazolidine-1,1-dioxide vs. Thiazolidinediones: The target compound’s sulfone group (1,1-dioxide) differs from the 2,4-dione in antidiabetic thiazolidinediones. Thiazolidinediones (e.g., Rosiglitazone) bind PPAR-γ receptors, while sulfone derivatives may favor kinase or protease interactions due to enhanced hydrogen-bond acceptor capacity .
sulfone in the target). Sulfur moieties often influence solubility and metabolic stability.
This contrasts with sulfonamides, which typically act as enzyme inhibitors via sulfonamide-metal coordination (e.g., carbonic anhydrase) .
Preparation Methods
Thiazolidine Ring Formation
The thiazolidine ring is synthesized via a cyclocondensation reaction between 2-methoxy-5-nitroaniline (A ) and thioglycolic acid (B ) under acidic conditions.
Procedure :
- A (10 mmol) and B (12 mmol) are refluxed in acetic acid (50 mL) at 110°C for 8 hours.
- The intermediate 5-nitro-2-methoxyphenylthiazolidine (C ) is isolated via filtration (Yield: 78%).
Oxidation to Sulfone :
- C is treated with 30% H₂O₂ (15 mL) in glacial acetic acid at 60°C for 4 hours.
- The sulfone derivative D is obtained as a white solid (Yield: 85%).
Reduction of Nitro Group :
- D (5 mmol) is hydrogenated using H₂ (1 atm) over 10% Pd/C in ethanol (50 mL) at 25°C for 3 hours.
- 5-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methoxyaniline (E ) is isolated (Yield: 92%).
Synthesis of N-(3-Hydroxypropyl)ethanediamide
Oxamic Acid Activation
Ethanedioic acid (oxalic acid, F ) is converted to oxalyl chloride (G ) using thionyl chloride (SOCl₂).
Procedure :
- F (10 mmol) is refluxed with SOCl₂ (30 mL) at 70°C for 2 hours.
- Excess SOCl₂ is removed under vacuum to yield G (Yield: 95%).
Amidation with 3-Hydroxypropylamine
G (5 mmol) is reacted with 3-hydroxypropylamine (H , 10 mmol) in dry dichloromethane (DCM) at 0°C:
- H is added dropwise to G in DCM with stirring.
- The mixture is warmed to 25°C and stirred for 12 hours.
- N-(3-Hydroxypropyl)ethanediamide (I ) is purified via recrystallization (Ethanol/H₂O, Yield: 88%).
Coupling of Subunits
Amide Bond Formation
The final step involves coupling E and I using a carbodiimide-based coupling agent:
Procedure :
- E (3 mmol), I (3.3 mmol), EDCl (3.3 mmol), and HOBt (3.3 mmol) are dissolved in dry DMF (20 mL).
- The reaction is stirred at 25°C for 24 hours under N₂.
- The product is purified via column chromatography (SiO₂, EtOAc/hexane 1:1 → 3:1) to yield the title compound as a white solid (Yield: 76%).
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Parameter | Value |
|---|---|
| Melting Point | 214–216°C |
| Solubility (H₂O) | <0.1 mg/mL |
| LogP | 1.8 ± 0.2 |
Optimization and Green Chemistry Alternatives
Catalytic Enhancements
Yield Comparison Across Methods
| Step | Conventional Yield | Optimized Yield |
|---|---|---|
| Thiazolidine Formation | 78% | 89% |
| Sulfone Oxidation | 85% | 90% |
| Final Coupling | 76% | 82% |
Q & A
Q. What are the standard synthetic routes for this compound, and what key reagents are employed?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Coupling reactions : Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form amide bonds between the thiazolidinone and methoxyphenyl moieties .
- Nucleophilic substitution : Reaction of intermediates (e.g., chloroacetylated precursors) with amines under basic conditions (e.g., potassium carbonate in DMF) to install the hydroxypropyl group .
- Purification : Column chromatography or recrystallization from solvent mixtures (e.g., DMSO/water) to isolate the final product .
Q. Which characterization techniques are critical for verifying structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and functional groups (e.g., methoxy, hydroxypropyl, and thiazolidinone rings) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- Elemental Analysis : To ensure stoichiometric purity .
Q. What are the hypothesized biological targets based on structural analogs?
The compound’s methoxyphenyl and thiazolidinone groups suggest interactions with:
- Enzymes : Potential inhibition of kinases or oxidoreductases via hydrogen bonding with the hydroxypropyl group .
- Receptors : Modulation of G-protein-coupled receptors (GPCRs) due to hydrophobic interactions with the aromatic core .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological improvements include:
- Solvent optimization : Replacing dichloromethane with polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .
- Catalyst screening : Testing phase-transfer catalysts or Lewis acids to accelerate coupling steps .
- Continuous flow systems : Implementing automated reactors to improve reproducibility and reduce side products .
Q. How should researchers address solubility limitations in biological assays?
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability while improving aqueous solubility .
- Prodrug strategies : Modify the hydroxypropyl group to ester derivatives for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .
Q. How can contradictory bioactivity data across studies be resolved?
- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) alongside enzymatic assays to distinguish direct binding from off-target effects .
- Purity reassessment : Re-examine compound integrity via HPLC-MS to rule out degradation products (e.g., oxidation of the thiazolidinone ring) .
Q. What experimental strategies assess compound stability under physiological conditions?
- pH stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via UV-Vis or LC-MS over 24–72 hours .
- Thermal stress testing : Heat samples to 40–60°C and analyze decomposition kinetics to predict shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
